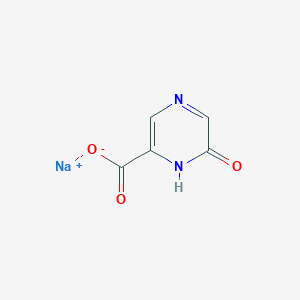

Sodium 6-hydroxypyrazine-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;6-oxo-1H-pyrazine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3.Na/c8-4-2-6-1-3(7-4)5(9)10;/h1-2H,(H,7,8)(H,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVZDRJZUOTQHR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C=N1)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N2NaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314975-91-1 |

Source

|

| Record name | sodium 6-hydroxypyrazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Synthesis of Favipiravir: A Technical Guide Focused on the Sodium 6-hydroxypyrazine-2-carboxylate Precursor

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the synthesis of the antiviral agent favipiravir, with a specific focus on the strategic use of sodium 6-hydroxypyrazine-2-carboxylate as a key precursor. This document is intended for an audience with a strong background in organic chemistry and pharmaceutical sciences, offering detailed experimental insights, mechanistic considerations, and a framework for process optimization.

Introduction: The Imperative for Efficient Favipiravir Synthesis

Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is a broad-spectrum antiviral agent that has demonstrated efficacy against a range of RNA viruses.[1] Its mechanism of action involves the selective inhibition of viral RNA-dependent RNA polymerase. The global health landscape underscores the critical need for robust, scalable, and economically viable synthetic routes to such crucial medications. While various synthetic pathways to favipiravir have been explored, those commencing from readily available pyrazine derivatives offer distinct advantages in terms of cost and efficiency. This guide elucidates a well-established four-step synthesis commencing from 3-hydroxypyrazine-2-carboxylic acid, the protonated form of this compound, highlighting the chemical transformations and critical process parameters that underpin this important manufacturing route.[2][3]

The Precursor: this compound - A Profile

This compound is a pivotal starting material for a prominent favipiravir synthesis pathway. Its structure, comprising a pyrazine ring substituted with a hydroxyl group and a sodium carboxylate, provides the foundational scaffold for the subsequent chemical modifications.

Physicochemical Properties (Predicted and Reported for the Acid Form)

| Property | Value | Source |

| Molecular Formula | C₅H₃N₂NaO₃ | - |

| Molecular Weight | 162.08 g/mol | PubChem |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in water (predicted for salt) | [4] |

| pKa (of carboxylic acid) | ~2-3 (estimated) | - |

Note: Comprehensive experimental data for this compound is not extensively available in public literature. Researchers are encouraged to perform full characterization, including NMR, IR, and elemental analysis, to establish a definitive quality profile.

A Note on the Use of the Sodium Salt vs. the Free Acid:

While many literature procedures commence with 3-hydroxypyrazine-2-carboxylic acid, the use of its sodium salt can offer advantages in certain contexts.[5] The sodium salt may exhibit enhanced stability and handling characteristics. In aqueous or protic media, the salt will readily protonate to the carboxylic acid, which is the active species in the initial amidation step. For the purposes of the following synthetic discussion, we will refer to the starting material as 3-hydroxypyrazine-2-carboxylic acid, with the understanding that its sodium salt is a direct and viable precursor.

The Synthetic Pathway: From Precursor to Active Pharmaceutical Ingredient

The conversion of 3-hydroxypyrazine-2-carboxylic acid to favipiravir is a well-documented four-step process involving amidation, nitration, reduction, and fluorination.[2][3] This section provides a detailed examination of each transformation, including mechanistic insights and step-by-step protocols derived from established literature.

Figure 1: The four-step synthesis of Favipiravir.

Step 1: Amidation of 3-Hydroxypyrazine-2-carboxylic Acid

The initial step involves the conversion of the carboxylic acid functionality to a primary amide. This transformation is crucial for the subsequent electronic modulation of the pyrazine ring, facilitating the regioselective nitration in the next step.

Causality Behind Experimental Choices:

The choice of amidation agent and reaction conditions is critical to achieving a high yield and purity of 3-hydroxypyrazine-2-carboxamide. Direct amidation using ammonia can be challenging. A common and effective strategy involves a two-step process: esterification of the carboxylic acid followed by aminolysis of the resulting ester.[6] Alternatively, coupling agents such as 1,1'-carbonyldiimidazole (CDI) can be employed to activate the carboxylic acid for direct reaction with an ammonia source.[6]

Experimental Protocol: Amidation via Esterification-Aminolysis

-

Esterification:

-

Suspend 3-hydroxypyrazine-2-carboxylic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) and heat the mixture to reflux.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Extract the methyl ester with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Aminolysis:

-

Dissolve the crude methyl ester in a suitable solvent (e.g., methanol).

-

Saturate the solution with ammonia gas at a low temperature (e.g., 0 °C) or use a concentrated aqueous ammonia solution.

-

Seal the reaction vessel and stir at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to afford the crude 3-hydroxypyrazine-2-carboxamide, which can be purified by recrystallization.

-

Step 2: Nitration of 3-Hydroxypyrazine-2-carboxamide

This electrophilic aromatic substitution introduces a nitro group at the C6 position of the pyrazine ring. The hydroxyl group at C3 is an activating, ortho-para directing group, while the carboxamide group at C2 is a deactivating, meta-directing group. The net electronic effect favors nitration at the C6 position.

Causality Behind Experimental Choices:

The nitrating agent and reaction conditions must be carefully controlled to achieve selective mononitration and avoid side reactions. A mixture of a nitrate salt (e.g., potassium nitrate) and a strong acid (e.g., sulfuric acid) is a common and effective nitrating system.[7] The temperature of the reaction is a critical parameter to control the rate of reaction and minimize the formation of impurities.

Experimental Protocol: Optimized Nitration [7]

-

To a stirred solution of 3-hydroxypyrazine-2-carboxamide in concentrated sulfuric acid, cooled in an ice bath, add potassium nitrate portion-wise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C for a specified period (monitoring by TLC is recommended).

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 3-hydroxy-6-nitropyrazine-2-carboxamide.

Step 3: Reduction of 3-Hydroxy-6-nitropyrazine-2-carboxamide

The nitro group is reduced to a primary amine, yielding 6-amino-3-hydroxypyrazine-2-carboxamide. This amino group is the precursor for the final fluorination step.

Causality Behind Experimental Choices:

Various reducing agents can be employed for the reduction of aromatic nitro groups. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[3] Alternatively, metal-acid systems such as iron in acetic acid can be used.[8] The choice of reducing agent can be influenced by factors such as cost, scalability, and functional group tolerance.

Experimental Protocol: Catalytic Hydrogenation

-

Dissolve 3-hydroxy-6-nitropyrazine-2-carboxamide in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

-

Add a catalytic amount of 10% palladium on carbon.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 6-amino-3-hydroxypyrazine-2-carboxamide, which may be used in the next step without further purification or can be purified by recrystallization.

Step 4: Fluorination of 6-Amino-3-hydroxypyrazine-2-carboxamide via the Balz-Schiemann Reaction

The final step involves the conversion of the amino group to a fluorine atom. The Balz-Schiemann reaction is a classic and reliable method for this transformation.[8] It proceeds through the formation of a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the desired aryl fluoride.

Causality Behind Experimental Choices:

The Balz-Schiemann reaction requires careful control of temperature during both the diazotization and the decomposition steps to ensure a good yield and to manage the potential hazards associated with diazonium salts. The choice of solvent and the method of decomposition (thermal or photochemical) can influence the outcome of the reaction.

Figure 2: The Balz-Schiemann Reaction Mechanism.

Experimental Protocol: Balz-Schiemann Fluorination [8]

-

Diazotization:

-

Suspend 6-amino-3-hydroxypyrazine-2-carboxamide in an aqueous solution of tetrafluoroboric acid (HBF₄) at a low temperature (0-5 °C).

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C.

-

Stir the mixture for a specified time at low temperature to ensure complete formation of the diazonium salt.

-

Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash with cold water, followed by a cold organic solvent (e.g., ethanol or diethyl ether).

-

-

Decomposition:

-

Carefully dry the isolated diazonium salt. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.

-

Gently heat the dry diazonium salt in a suitable high-boiling inert solvent (e.g., xylene or dichlorobenzene) or as a solid (with extreme caution) until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and extract the product with an appropriate organic solvent.

-

Wash the organic layer with an aqueous base (e.g., sodium bicarbonate solution) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude favipiravir by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Safety and Handling Considerations

Throughout the synthesis of favipiravir, it is imperative to adhere to strict safety protocols. Many of the reagents and intermediates are hazardous.

| Compound/Reagent | Key Hazards | Recommended Precautions |

| Concentrated Acids (H₂SO₄) | Corrosive, causes severe burns. | Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood. |

| Nitrating Agents (KNO₃/H₂SO₄) | Strong oxidizing agents, can cause fire or explosion. Reactions can be highly exothermic. | Controlled addition of reagents, temperature monitoring, and use of a blast shield are essential.[9] |

| 3-Hydroxy-6-nitropyrazine-2-carboxamide | Potentially toxic and irritant. | Handle with gloves and safety glasses in a fume hood. |

| Palladium on Carbon (Pd/C) | Flammable when dry, pyrophoric. | Handle as a slurry in a solvent. Avoid exposure to air when dry. |

| Hydrogen Gas | Highly flammable and explosive. | Use in a well-ventilated area, away from ignition sources. Employ appropriate hydrogenation equipment. |

| Diazonium Salts | Potentially explosive when dry. | Handle with extreme caution. Avoid friction, shock, and heat. It is often preferable to use them in situ or as a wet cake.[10] |

| Tetrafluoroboric Acid (HBF₄) | Corrosive and toxic. | Handle with appropriate PPE in a fume hood. |

| Favipiravir | Harmful if swallowed or inhaled. Causes skin and eye irritation.[11] | Wear gloves, safety glasses, and a respirator when handling the final product.[12] |

Conclusion and Future Perspectives

The synthetic route to favipiravir starting from this compound or its acidic form represents a viable and well-trodden path for the production of this critical antiviral agent. The four-step sequence of amidation, nitration, reduction, and fluorination is chemically robust. However, there remains significant scope for process optimization to enhance overall yield, reduce cycle times, and improve the environmental footprint of the synthesis.

Future research in this area should focus on several key aspects:

-

Detailed Characterization of the Starting Material: A comprehensive analytical profile of this compound is needed to establish robust quality control parameters.

-

Greener Chemistry Approaches: The development of catalytic and more environmentally benign reagents for each of the synthetic steps would be highly beneficial. For instance, exploring alternative, non-explosive methods for the final fluorination step would be a significant advancement.

-

Continuous Flow Synthesis: The implementation of continuous flow technologies could offer significant advantages in terms of safety, consistency, and scalability for the production of favipiravir and its intermediates.

By building upon the foundational chemistry outlined in this guide and embracing innovative process development strategies, the scientific community can continue to ensure a reliable and efficient supply of favipiravir to meet global health needs.

References

- Shi, F., Li, Z., Kong, L., Xie, Y., Zhang, T., & Xu, W. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics, 8(3), 117–120.

- Titova, E. V., & Fedorova, O. S. (2020). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.

- Setyowati, W. A. E., Ihsanawati, I., & Alni, A. (2023). Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide. JKPK (Jurnal Kimia dan Pendidikan Kimia), 8(3), 384-395.

-

PubMed. (n.d.). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Retrieved from [Link]

- Karataş, H., Hanashalshahaby, E. H. A., Catal, U., Butun, Y. E., Kurt, E., Gursel, S., ... & Guzel, M. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers, 76(4), 2269-2276.

- Dhingra, S. K., Nag, P., & Saxena, R. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Chemical Science Transactions, 4(4), 1149-1155.

- Google Patents. (n.d.). Favipiravir intermediate and synthesis method of favipiravir.

-

University of Thi-Qar. (n.d.). Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]

- Tiyasakulchai, T., Charoensetakul, N., Khamkhenshorngphanuch, T., Thongpanchang, C., Srikun, O., Yuthavong, Y., & Srimongkolpithak, N. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC advances, 11(61), 38651-38658.

- Mohy El Dine, T., Sadek, O., Gras, E., & Perrin, D. M. (2018). Expanding the Balz–Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro‐Dediazoniation. Chemistry–A European Journal, 24(59), 15822-15826.

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS FAVIPIRAVIR. Retrieved from [Link]

-

NPTEL. (n.d.). 1 NITRATION. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-pyrazinedicarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxypyrazine-2-carboxylic acid. Retrieved from [Link]

- Jampilek, J., & Kralova, K. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(11), 2157.

- Dhingra, S. K., Nag, P., & Saxena, R. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. Chemical Science Transactions, 4(4), 1149-1155.

-

PubChem. (n.d.). 6-Fluoro-pyrazine-2-carboxylic acid amide. Retrieved from [Link]

-

ResearchGate. (n.d.). Balz-Schiemann Reaction. Retrieved from [Link]

- Frizelle, D., & Corrigan, O. I. (2001). Comparison of the physicochemical properties of the N-(2-hydroxyethyl) pyrrolidine, diethylamine and sodium salt forms of diclofenac. International journal of pharmaceutics, 223(1-2), 159–168.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the physicochemical properties of the N-(2-hydroxyethyl) pyrrolidine, diethylamine and sodium salt forms of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Hydroxypyrazine-2-carboxylic acid | C5H4N2O3 | CID 565962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. cleanchemlab.com [cleanchemlab.com]

Methodological & Application

Application Notes & Protocols: Sodium 6-Hydroxypyrazine-2-carboxylate and its Analogs as Versatile Ligands in Coordination Chemistry

Abstract

This comprehensive guide delves into the coordination chemistry of 6-hydroxypyrazine-2-carboxylic acid and its corresponding sodium salt, sodium 6-hydroxypyrazine-2-carboxylate. While direct literature on the coordination complexes of this specific sodium salt is nascent, this document establishes a robust framework based on the well-documented chemistry of analogous pyrazine carboxylate ligands. By exploring the synthesis of the parent ligand, detailing protocols for the formation of its coordination compounds, and outlining advanced characterization techniques, this guide serves as an essential resource for researchers, medicinal chemists, and materials scientists. It provides both the theoretical underpinnings and practical methodologies for harnessing the potential of these ligands in the development of novel materials and therapeutic agents.

Introduction: The Chemical Versatility of Pyrazine-Based Ligands

Pyrazine derivatives are a cornerstone in the design of functional coordination compounds. The inherent properties of the pyrazine ring—its aromaticity, the presence of two nitrogen atoms for metal coordination, and its ability to act as a bridging ligand—make it an attractive scaffold for constructing diverse metal-organic architectures.[1][2] The introduction of functional groups, such as hydroxyl (-OH) and carboxylate (-COO⁻), significantly enhances the coordination versatility of the pyrazine core. Specifically, the 6-hydroxypyrazine-2-carboxylate ligand offers multiple coordination sites: the two nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate and hydroxyl groups. This multi-modal coordination capability allows for the formation of stable chelate rings with a single metal center or the bridging of multiple metal centers to create one-, two-, or three-dimensional coordination polymers and metal-organic frameworks (MOFs).[2]

The interplay between the hydroxyl and carboxylate moieties can also influence the electronic properties of the resulting complexes, making them promising candidates for applications in catalysis, sensing, and medicine. For instance, the deprotonation of the hydroxyl group can provide an additional anionic oxygen donor, further stabilizing the metal-ligand bond and influencing the overall charge and solubility of the complex.

Ligand Synthesis: Preparation of 6-Hydroxypyrazine-2-carboxylic Acid

A reliable supply of the ligand is paramount for any study in coordination chemistry. While various synthetic routes to hydroxypyrazines exist, a common and adaptable method is the Jones synthesis, which involves the condensation of a 1,2-dicarbonyl compound with an α-aminoamide in the presence of a base.

Protocol 2.1: Synthesis of 6-Hydroxypyrazine-2-carboxylic Acid

This protocol is adapted from established methods for pyrazine synthesis.

Materials:

-

Glyoxylic acid

-

2-Aminoacetamide hydrochloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Activated carbon

-

Diatomaceous earth

-

Ethanol

-

Deionized water

Procedure:

-

Preparation of the α-aminoamide solution: In a cooled, stirred vessel, dissolve 2-aminoacetamide hydrochloride in deionized water.

-

Preparation of the dicarbonyl solution: In a separate vessel, prepare an aqueous solution of glyoxylic acid.

-

Condensation Reaction: Slowly add the glyoxylic acid solution to the 2-aminoacetamide hydrochloride solution while maintaining the temperature below 10°C.

-

Basification: Gradually add a solution of sodium hydroxide to the reaction mixture, ensuring the temperature remains low. The pH should be carefully monitored and adjusted to be alkaline.

-

Reaction Progression: Allow the reaction to stir at a low temperature for several hours, followed by a gradual warming to room temperature.

-

Acidification and Isolation: Carefully acidify the reaction mixture with hydrochloric acid to precipitate the crude 6-hydroxypyrazine-2-carboxylic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, after treatment with activated carbon to remove colored impurities.

Causality of Experimental Choices:

-

Low Temperature: The initial condensation and basification steps are performed at low temperatures to control the exothermic reaction and prevent side product formation.

-

pH Control: Careful control of the pH is crucial for both the condensation reaction and the final precipitation of the product.

Protocol 2.2: Preparation of this compound

Materials:

-

6-Hydroxypyrazine-2-carboxylic acid

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

-

Ethanol

Procedure:

-

Dissolve the purified 6-hydroxypyrazine-2-carboxylic acid in a minimal amount of deionized water.

-

Stoichiometrically add a solution of sodium hydroxide or sodium bicarbonate to neutralize the carboxylic acid. Effervescence will be observed if bicarbonate is used.

-

The resulting solution of this compound can be used directly for the synthesis of coordination complexes or the salt can be isolated by evaporation of the solvent.

Synthesis of Coordination Complexes

The synthesis of coordination compounds with 6-hydroxypyrazine-2-carboxylate can be achieved through various methods, with solvothermal and hydrothermal techniques being particularly effective for obtaining crystalline materials suitable for single-crystal X-ray diffraction.

Protocol 3.1: General Hydrothermal Synthesis of a Metal-Organic Framework

Materials:

-

This compound

-

A transition metal salt (e.g., Copper(II) acetate, Zinc(II) nitrate, Manganese(II) chloride)

-

A suitable solvent (e.g., deionized water, ethanol, dimethylformamide (DMF), or a mixture)

Procedure:

-

In a Teflon-lined stainless steel autoclave, dissolve this compound in the chosen solvent.

-

In a separate container, dissolve the metal salt in the same solvent.

-

Combine the two solutions in the autoclave. The molar ratio of ligand to metal can be varied to target different coordination environments.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to a specific temperature (typically between 100-180°C) for a defined period (usually 24-72 hours).

-

Allow the autoclave to cool slowly to room temperature.

-

Crystals of the coordination polymer can be collected by filtration, washed with the solvent, and dried.

Self-Validating System:

-

The formation of a crystalline product is the primary indicator of a successful synthesis. The crystallinity can be initially assessed by visual inspection and confirmed by powder X-ray diffraction (PXRD).

-

The color of the product can also be indicative of the coordination of the metal ion. For example, copper(II) complexes are often blue or green.

Advanced Characterization Techniques

A multi-technique approach is essential for the comprehensive characterization of coordination compounds.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for confirming the coordination of the ligand to the metal center. The key vibrational bands to monitor are the carboxylate (COO⁻) stretches. Upon coordination, the asymmetric and symmetric stretching frequencies of the carboxylate group will shift compared to the free ligand. The position and separation of these bands can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate bridging, or bidentate chelating).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the pyrazine ring protons and carbons upon coordination can elucidate the binding sites.

Structural Analysis: Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional structure of a crystalline coordination compound is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, coordination geometry of the metal center, and the overall crystal packing.

Table 1: Representative Crystallographic Data for a Hypothetical Copper(II) Complex

| Parameter | Value |

|---|---|

| Chemical Formula | [Cu(C₅H₃N₂O₃)₂(H₂O)₂] |

| Formula Weight | 405.83 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 10.231(3) |

| c (Å) | 9.876(2) |

| β (°) | 110.45(1) |

| Volume (ų) | 808.5(3) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.667 |

| R-factor (%) | 4.5 |

Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For coordination polymers, TGA is used to determine thermal stability, identify the loss of solvent molecules, and understand the decomposition pathway of the material.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to detect phase transitions, melting points, and decomposition temperatures.

Table 2: Expected Thermal Decomposition Data for a Hydrated Metal Complex

| Temperature Range (°C) | Mass Loss (%) | Assignment |

|---|---|---|

| 100 - 150 | ~8-10% | Loss of coordinated water molecules |

| > 300 | > 50% | Decomposition of the organic ligand |

Potential Applications

While specific applications for coordination compounds of this compound are yet to be extensively reported, the broader class of pyrazine carboxylate complexes has shown promise in several areas:

-

Drug Development: The structural motifs present in these ligands are found in various biologically active molecules. Coordination to metal ions can enhance the therapeutic properties of the organic ligand, leading to potential applications as antimicrobial, antifungal, or anticancer agents.[2] The metal center can facilitate interactions with biological targets or participate in redox processes that are cytotoxic to cancer cells.

-

Catalysis: The well-defined coordination environment of the metal centers in these complexes can create active sites for various catalytic reactions. For example, Lewis acidic metal centers can catalyze organic transformations.

-

Materials Science: The ability to form robust, porous frameworks makes these compounds attractive for applications in gas storage and separation. The functional groups on the ligand can be tailored to selectively adsorb certain gas molecules.

Visualizations

Diagram 6.1: Coordination Modes of 6-Hydroxypyrazine-2-carboxylate

Caption: Chelation of a metal ion by 6-hydroxypyrazine-2-carboxylate.

Diagram 6.2: Experimental Workflow for Synthesis and Characterization

Sources

"Sodium 6-hydroxypyrazine-2-carboxylate" as a building block for functional materials

Application Note & Protocols

Sodium 6-Hydroxypyrazine-2-carboxylate: A Versatile Heterocyclic Building Block for the Rational Design of Functional Materials

Abstract

This guide provides a comprehensive overview of this compound as a multifunctional organic ligand for the synthesis of advanced functional materials, particularly Metal-Organic Frameworks (MOFs) and coordination polymers. We delve into the unique structural and electronic properties of this building block that make it an attractive candidate for applications in gas separation, catalysis, and chemical sensing. This document furnishes detailed, field-tested protocols for the solvothermal synthesis of a model zinc-based framework, outlines rigorous characterization techniques, and discusses the causality behind key experimental choices to empower researchers in materials science, chemistry, and drug development.

Ligand Profile: this compound

This compound is a highly functionalized heterocyclic compound. Its utility as a building block stems from the strategic placement of multiple coordination sites: the carboxylate group, the pyrazine ring nitrogens, and the hydroxyl group. This arrangement allows for the formation of robust, multidimensional structures when coordinated with metal ions.

Key Features for Materials Synthesis:

-

Multidentate Coordination: The ligand can coordinate to metal centers through the carboxylate oxygen atoms and the heterocyclic nitrogen atoms, enabling the formation of stable, extended networks. The presence of both nitrogen and oxygen donor atoms is a known strategy in the preparation of novel MOFs.[1]

-

Structural Versatility: The pyrazine ring acts as a rigid spacer, while the functional groups provide directionality, guiding the self-assembly process. The choice of reaction conditions, such as solvents, can influence the final topology of the resulting framework.[2]

-

Tunable Properties: The hydroxyl group not only offers an additional potential coordination site but also introduces the possibility of hydrogen bonding within the framework, enhancing structural stability. Furthermore, the electronic environment of the pyrazine ring can be modulated, which is crucial for applications like catalysis where the ligand can influence the activity of the metal center.[3]

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Formula | C₅H₃N₂NaO₃ |

| Molecular Weight | 162.08 g/mol |

| Appearance | Off-white to yellow crystalline powder |

| Solubility | Soluble in water, DMSO; sparingly soluble in Methanol |

| Key Functional Groups | Carboxylate (-COO⁻), Hydroxyl (-OH), Pyrazine Ring |

Synthesis of Functional Materials: A Solvothermal Approach

Solvothermal synthesis is the most prevalent method for producing crystalline MOFs.[4] It involves heating a solution of the metal salt and the organic linker in a sealed vessel, allowing for the slow crystallization of the framework.[4] The elevated temperature and pressure facilitate the dissolution of precursors and promote the formation of a thermodynamically stable, highly crystalline product.

Diagram 1: Ligand Coordination Principle

Caption: Fig 1. Multidentate coordination of the ligand to a metal center.

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF (Zn-6OH-Pyra-MOF)

This protocol describes the synthesis of a model MOF using zinc nitrate as the metal source. The choice of a zinc(II) salt is strategic; Zn(II) has a flexible coordination sphere, which can lead to diverse and interesting framework topologies.[2][5] N,N-Dimethylformamide (DMF) is selected as the solvent due to its high boiling point and its ability to dissolve both the organic linker and the metal salt.

Materials:

-

This compound (Ligand)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Methanol (anhydrous)

-

Chloroform (anhydrous)

Equipment:

-

20 mL Scintillation vials with Teflon-lined caps

-

Analytical balance

-

Sonicator

-

Programmable laboratory oven

-

Centrifuge and centrifuge tubes

-

Vacuum filtration apparatus

Procedure:

-

Reagent Preparation:

-

In a 20 mL scintillation vial, dissolve 32.4 mg (0.2 mmol) of this compound in 10 mL of DMF.

-

In a separate vial, dissolve 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.

-

Rationale: A 1:1 molar ratio of ligand to metal is a common starting point for MOF synthesis. Using separate solutions ensures complete dissolution before mixing, preventing premature precipitation and promoting homogeneity.

-

-

Mixing and Homogenization:

-

Combine the two solutions into one 20 mL scintillation vial.

-

Cap the vial tightly and sonicate the mixture for 15 minutes to ensure a completely homogeneous solution.

-

-

Solvothermal Reaction:

-

Place the sealed vial in a programmable oven.

-

Heat the oven to 120 °C over 2 hours and hold at 120 °C for 48 hours.

-

Cool the oven to room temperature over 12 hours.

-

Rationale: The slow heating and cooling ramps are critical for promoting the growth of large, high-quality single crystals suitable for structural analysis. A reaction time of 48 hours is typically sufficient for the self-assembly process to reach completion.

-

-

Product Isolation and Washing:

-

After cooling, a crystalline precipitate should be visible at the bottom of the vial.

-

Carefully decant the supernatant.

-

Add 10 mL of fresh DMF to the vial, cap it, and let it sit for 24 hours to exchange the solvent.

-

Decant the DMF and repeat the washing step twice more.

-

Collect the crystals by centrifugation or vacuum filtration.

-

Rationale: The washing steps are crucial to remove unreacted starting materials and residual solvent trapped within the pores of the MOF.

-

-

Solvent Exchange and Activation:

-

Immerse the washed crystals in 10 mL of methanol for 24 hours.

-

Decant the methanol and immerse the crystals in 10 mL of a more volatile solvent like chloroform for another 24 hours.

-

Collect the crystals and dry them under a high vacuum at 80 °C for 12 hours. The resulting activated material is ready for characterization.

-

Rationale: Activation is the process of removing guest solvent molecules from the MOF's pores to make the internal surface area accessible.[4] Exchanging the high-boiling-point DMF with a more volatile solvent like chloroform allows for easier removal under vacuum at a lower temperature, which helps preserve the integrity of the framework.

-

Characterization of the As-Synthesized Material

A multi-technique approach is essential to confirm the successful synthesis, structure, and purity of the new material.

Diagram 2: Experimental Workflow

Caption: Fig 2. Workflow for MOF synthesis and characterization.

Protocol 2: Powder X-ray Diffraction (PXRD) Analysis

-

Purpose: To verify the crystallinity and phase purity of the bulk material. The resulting pattern is a "fingerprint" of the crystalline phase.

-

Procedure:

-

Grind a small sample of the activated MOF into a fine powder.

-

Mount the powder onto a zero-background sample holder.

-

Collect the diffraction pattern, typically over a 2θ range of 5° to 50°.

-

-

Expected Outcome: A sharp, well-defined diffraction pattern indicates a highly crystalline material. The absence of broad peaks from amorphous phases or peaks corresponding to starting materials confirms phase purity.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Purpose: To confirm the coordination of the carboxylate group to the zinc centers.

-

Procedure:

-

Prepare a KBr pellet containing a small amount of the activated MOF.

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Compare the spectrum of the MOF with that of the free this compound ligand.

-

-

Expected Outcome: In the free ligand, the asymmetric and symmetric stretching vibrations of the carboxylate group (νₐₛ(COO⁻) and νₛ(COO⁻)) will appear at specific wavenumbers. Upon coordination to the metal, the positions of these bands will shift. A significant shift (Δν = νₐₛ - νₛ) is indicative of the carboxylate group binding to the zinc ions.

Protocol 4: Thermogravimetric Analysis (TGA)

-

Purpose: To assess the thermal stability of the framework and confirm the removal of guest solvents.

-

Procedure:

-

Place 5-10 mg of the activated MOF in an alumina crucible.

-

Heat the sample under a nitrogen atmosphere from room temperature to ~600 °C at a rate of 10 °C/min.

-

-

Expected Outcome: The TGA curve will show a stable plateau up to a certain temperature, after which a sharp weight loss will occur, indicating the decomposition of the framework. The absence of significant weight loss at lower temperatures (~100-200 °C) confirms that the activation process successfully removed the solvent molecules.

Table 2: Representative Characterization Data for Zn-6OH-Pyra-MOF

| Technique | Parameter | Expected Result |

| PXRD | Major Diffraction Peaks (2θ) | Sharp peaks at low angles (e.g., 8.5°, 12.1°, 15.8°), indicating a porous, crystalline structure. |

| FTIR | Carboxylate Stretch (cm⁻¹) | Shift in ν(COO⁻) bands compared to the free ligand, confirming coordination. |

| TGA | Decomposition Temp. (°C) | Thermally stable up to >350 °C under N₂, indicating a robust framework. |

| Gas Adsorption | BET Surface Area (m²/g) | A significant surface area (e.g., >500 m²/g) after activation, confirming permanent porosity. |

Potential Applications

The structural features of materials derived from this compound suggest a range of potential applications. The presence of both nitrogen and oxygen atoms within the framework can create specific binding sites for guest molecules.

-

Gas Storage and Separation: The defined pore apertures and functionalized pore walls make these materials promising candidates for the selective adsorption of gases like CO₂ over N₂ or CH₄.[1]

-

Heterogeneous Catalysis: The metal nodes can act as Lewis acid sites, catalyzing various organic transformations.[6][7] The pyrazine ligand itself can modulate the electronic properties of these active sites.[3]

-

Sensing: The incorporation of specific functional groups can allow for the detection of small molecules or ions through changes in the material's optical or electronic properties. The photoluminescent properties of coordination polymers are often driven by the organic linker.[5]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Amorphous Product or Poor Yield | Reaction temperature too low/high; reaction time too short. | Optimize temperature and time. Try a different solvent or a solvent mixture. |

| Low Surface Area After Activation | Incomplete solvent removal; framework collapse. | Use a more rigorous solvent exchange protocol (supercritical CO₂ drying). Increase activation temperature cautiously. |

| Impure Product | Incorrect stoichiometry; incomplete dissolution. | Ensure a homogeneous starting solution by sonicating. Adjust the ligand-to-metal ratio. |

References

-

ResearchGate. (n.d.). Schematic of the basic structure of the pyrazine based metal... Retrieved from ResearchGate. [Link]

-

CCS Chemistry. (2025). A Pyrazine-Based Two-Dimensional Conjugated Metal–Organic Framework for Air Self-Charging Aqueous Zinc-Ion Batteries. Chinese Chemical Society. [Link]

-

MDPI. (2021). Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. MDPI. [Link]

-

ResearchGate. (n.d.). Review articles in METAL ORGANIC FRAMEWORKS. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2025). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Retrieved from ResearchGate. [Link]

-

ACS Publications. (n.d.). Generation, Characterization, and Reactivity of the Transition Metal−o-Benzyne Analog of Pyrazine (Fe+−2,3-Didehydropyrazine) in the Gas Phase: An Experimental and Theoretical Study. ACS Publications. [Link]

-

RSC Publishing. (n.d.). Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons. Dalton Transactions. [Link]

- Google Patents. (n.d.). EP1256588A1 - Novel pyrazine derivatives or salts thereof, pharmaceutical compositions containing the derivatives or the salts and intermediates for the preparation of both.

-

PubMed. (2024). Pyrazine-based iron metal organic frameworks (Fe-MOFs) with modulated O-Fe-N coordination for enhanced hydroxyl radical generation in Fenton-like process. National Center for Biotechnology Information. [Link]

-

PubMed. (2012). Carboxylic Acid Functionalized Ortho-Linked oxacalix[8]benzene[8]pyrazine: Synthesis, Structure, Hydrogen Bond and Metal Directed Self-Assembly. National Center for Biotechnology Information. [Link]

-

PubMed. (n.d.). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. National Center for Biotechnology Information. [Link]

-

ACS Publications. (n.d.). New Three-Dimensional Metal−Organic Framework with Heterometallic [Fe−Ag] Building Units: Synthesis, Crystal Structure, and Functional Studies. ACS Publications. [Link]

-

Atmospheric Chemistry and Physics. (n.d.). Evidence for pyrazine-based chromophores in cloud water mimics containing methylglyoxal and ammonium sulfate. Retrieved from ACP. [Link]

-

PubMed Central. (2022). Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2025). The Lead Coordination Polymers Containing Pyrazine-2,3-Dicarboxylic Acid: Rapid Structural Transformations and Cation Exchange. Retrieved from ResearchGate. [Link]

-

Beilstein Journals. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Retrieved from Beilstein Journals. [Link]

-

ResearchGate. (n.d.). Two zinc metal-organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO 2 and light hydrocarbons. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2020). Synthesis and Characterization of Pyrazine Derived Compounds as Potential Materials for Hole Transporting Layer (HTL). Retrieved from ResearchGate. [Link]

-

MDPI. (n.d.). Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. MDPI. [Link]

-

ChemRxiv. (2022). Solvent-Free Synthesis of Metal-Organic Frameworks Using Low-Melting Metal Salts. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from Organic Chemistry Portal. [Link]

-

MDPI. (2026). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. [Link]

-

NIH. (n.d.). ZnII and CuII-Based Coordination Polymers and Metal Organic Frameworks by the of Use of 2-Pyridyl Oximes and 1,3,5-Benzenetricarboxylic Acid. National Institutes of Health. [Link]

-

ChemRxiv. (2022). Solvent-Free Synthesis of Metal-Organic Frameworks Using Low-Melting Metal Salts. [Link]

-

Cenmed Enterprises. (n.d.). 6-hydroxypyrazine-2-carboxylic acid;sodium salt. Retrieved from Cenmed Enterprises. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazine-based iron metal organic frameworks (Fe-MOFs) with modulated O-Fe-N coordination for enhanced hydroxyl radical generation in Fenton-like process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes | MDPI [mdpi.com]

- 8. chinesechemsoc.org [chinesechemsoc.org]

The Emerging Potential of Sodium 6-hydroxypyrazine-2-carboxylate in Medicinal Chemistry: A Guide for Researchers

The landscape of medicinal chemistry is in a constant state of evolution, with researchers tirelessly seeking novel scaffolds that can be tailored to address a multitude of therapeutic challenges. Within this dynamic environment, pyrazine derivatives have carved out a significant niche, demonstrating a remarkable breadth of biological activities.[1][2] This guide focuses on a specific, yet underexplored, member of this family: Sodium 6-hydroxypyrazine-2-carboxylate . While direct, extensive research on this particular salt is nascent, the wealth of data on related pyrazine-2-carboxylic acid derivatives provides a robust framework for predicting its potential and guiding its investigation as a therapeutic candidate.[3][4]

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It will provide a detailed overview of the anticipated applications of this compound, grounded in the established pharmacology of its chemical class. Furthermore, it will furnish detailed protocols for the synthesis and biological evaluation of this compound, empowering researchers to unlock its therapeutic promise.

The Pyrazine Scaffold: A Foundation of Versatile Bioactivity

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged structure in medicinal chemistry.[1][5] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of clinically approved drugs.[6] Derivatives of pyrazine-2-carboxylic acid, in particular, have shown significant promise in several key therapeutic areas.

Anticancer Potential

A substantial body of research highlights the anticancer properties of pyrazine derivatives.[2][6] These compounds have been shown to inhibit the proliferation of various cancer cell lines, and their mechanisms of action are often multifaceted.[1] One of the key mechanisms involves the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways that are often dysregulated in cancer.[6] Furthermore, some pyrazine derivatives have been observed to induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels that supply tumors).

The introduction of a hydroxyl group at the 6-position of the pyrazine ring, as in our compound of interest, is a critical modification. This functional group can act as both a hydrogen bond donor and acceptor, potentially enhancing the binding affinity of the molecule to its biological targets. The carboxylate group at the 2-position, particularly in its sodium salt form, imparts increased water solubility, a desirable property for drug candidates.[1]

Antimicrobial Activity

The pyrazine nucleus is also a key component of many compounds with potent antimicrobial activity.[7][8] These derivatives have demonstrated efficacy against a range of pathogens, including bacteria and fungi.[4][9] The proposed mechanisms of antimicrobial action are diverse and can include the inhibition of essential enzymes in microbial metabolic pathways or the disruption of cell membrane integrity.[7] For instance, some studies have suggested that pyrazine derivatives may inhibit enzymes like GlcN-6-P synthase, which is crucial for bacterial cell wall synthesis.[7] The structural features of this compound, including the pyrazine core and the strategically placed functional groups, make it a compelling candidate for investigation as a novel antimicrobial agent.

Synthesis and Characterization

The synthesis of this compound can be approached through several established routes for hydroxypyrazine derivatives. A common strategy involves the condensation of an α-amino acid nitrile with a dicarbonyl compound.[10]

Synthetic Protocol

Objective: To synthesize 6-hydroxypyrazine-2-carboxylic acid and its sodium salt.

Materials:

-

Glycinamide hydrochloride

-

Glyoxal (40% aqueous solution)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Activated carbon

-

Ethanol

-

Diethyl ether

Procedure:

-

Preparation of 2-hydroxypyrazine:

-

In a round-bottom flask, dissolve glycinamide hydrochloride in water.

-

Cool the solution in an ice bath and slowly add an aqueous solution of glyoxal while maintaining the temperature below 10°C.

-

Slowly add a solution of sodium hydroxide, keeping the reaction mixture cool.

-

Allow the reaction to stir at room temperature for several hours.

-

Acidify the mixture with hydrochloric acid to precipitate the 2-hydroxypyrazine.

-

Filter the precipitate, wash with cold water, and dry.

-

-

Carboxylation to form 6-hydroxypyrazine-2-carboxylic acid:

-

This step can be a more complex transformation and may require exploration of carboxylation reactions specific to pyrazine rings. A potential route could involve a Kolbe-Schmitt-type reaction under high pressure and temperature, though this would need optimization for this specific substrate.

-

-

Formation of the Sodium Salt:

-

Dissolve the synthesized 6-hydroxypyrazine-2-carboxylic acid in a minimal amount of ethanol.

-

In a separate container, prepare a solution of sodium hydroxide in ethanol.

-

Slowly add the sodium hydroxide solution to the carboxylic acid solution with stirring.

-

The sodium salt should precipitate out of the solution.

-

Filter the precipitate, wash with diethyl ether, and dry under vacuum.

-

Characterization: The final product should be characterized by standard analytical techniques, including:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

FT-IR Spectroscopy: To identify the functional groups.

-

Elemental Analysis: To determine the elemental composition.

Protocols for Biological Evaluation

Based on the known activities of related pyrazine derivatives, the following protocols are recommended for the initial biological screening of this compound.

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

Protocol: MTT Assay

-

Cell Culture:

-

Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a series of dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known anticancer drug like doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Visualization of the Anticancer Screening Workflow

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

In Vitro Antimicrobial Activity Assessment

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various bacterial and fungal strains.

Protocol: Broth Microdilution Method

-

Microorganism Preparation:

-

Culture selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media overnight.

-

Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of sterile broth to all wells.

-

Add 50 µL of the test compound solution (at a starting concentration) to the first well of each row.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.

-

Add 50 µL of the prepared microbial suspension to each well.

-

Include a positive control (broth with microorganisms and no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 24 hours for bacteria and 48 hours for fungi.

-

-

Data Analysis:

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Visualization of the Antimicrobial Screening Workflow

Caption: Workflow for in vitro antimicrobial activity screening using the broth microdilution method.

Mechanistic Insights and Future Directions

Should initial screenings prove promising, further investigations into the mechanism of action will be crucial. For anticancer activity, this could involve:

-

Kinase Inhibition Assays: To determine if the compound inhibits specific kinases involved in cancer progression.

-

Apoptosis Assays: Using techniques like flow cytometry with Annexin V/PI staining to quantify apoptotic cells.

-

Cell Cycle Analysis: To investigate the compound's effect on the cell cycle progression.

For antimicrobial activity, mechanistic studies could include:

-

Enzyme Inhibition Assays: Targeting specific microbial enzymes.

-

Cell Membrane Permeability Assays: To assess damage to the microbial cell membrane.

Hypothesized Signaling Pathway Inhibition

Based on the literature for pyrazine derivatives, a potential mechanism of anticancer action for this compound could involve the inhibition of a receptor tyrosine kinase (RTK) signaling pathway, such as the EGFR or FGFR pathway.

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This compound represents a promising, yet largely unexplored, frontier in medicinal chemistry. Its structural relationship to a well-established class of biologically active compounds provides a strong rationale for its investigation as a potential anticancer and antimicrobial agent. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers embarking on the exciting journey of elucidating the therapeutic potential of this novel pyrazine derivative. Through rigorous synthesis, comprehensive biological evaluation, and in-depth mechanistic studies, the scientific community can collectively unlock the promise held within this intriguing molecule.

References

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). Retrieved from [Link]

-

Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (n.d.). Retrieved from [Link]

-

Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

-

Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (n.d.). Retrieved from [Link]

-

Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (n.d.). Retrieved from [Link]

-

Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). PMC. Retrieved from [Link]

-

Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (2024). PubMed. Retrieved from [Link]

-

Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. (n.d.). Retrieved from [Link]

- Novel pyrazine derivatives or salts thereof, pharmaceutical compositions containing the derivatives or the salts and intermediates for the preparation of both. (n.d.). Google Patents.

-

Novel triazole-pyrazine as potential antibacterial agents: Synthesis, characterization, Antibacterial activity, drug-likeness properties and molecular docking studies. (2024). Moroccan Journal of Chemistry. Retrieved from [Link]

- Method of preparing 2-hydroxypyrazines. (n.d.). Google Patents.

-

Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (2024). Bentham Science Publishers. Retrieved from [Link]

-

exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. (2024). Retrieved from [Link]

-

United States Patent. (n.d.). Googleapis.com. Retrieved from [Link]

-

Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. (2022). Green Chemistry. Retrieved from [Link]

- Hydrazines and derivatives production process from hydrazines and dicarboxylic acid. (n.d.). Google Patents.

- Synthesis method of diphenylpyrazine derivative. (n.d.). Google Patents.

-

Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances. Retrieved from [Link]

-

Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. rjpbcs.com [rjpbcs.com]

- 8. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives | MDPI [mdpi.com]

- 10. US2805223A - Method of preparing 2-hydroxypyrazines - Google Patents [patents.google.com]

Synthesis of Favipiravir: A Detailed Protocol from Sodium 6-hydroxypyrazine-2-carboxylate

Introduction

Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is a broad-spectrum antiviral agent that has garnered significant attention for its efficacy against a range of RNA viruses. Its mechanism of action involves the selective inhibition of viral RNA-dependent RNA polymerase, a crucial enzyme in the replication of many viruses. This document provides a comprehensive, step-by-step protocol for the synthesis of favipiravir, commencing from the readily available starting material, sodium 6-hydroxypyrazine-2-carboxylate. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details and the scientific rationale behind each procedural step.

The synthetic route outlined herein encompasses a four-step sequence: 1) amidation of the carboxylic acid, 2) nitration of the pyrazine ring, 3) reduction of the nitro group to an amine, and 4) subsequent fluorination via a Balz-Schiemann reaction to yield the final product. Each stage has been detailed to ensure reproducibility and a thorough understanding of the underlying chemical transformations.

Synthetic Workflow Overview

The overall synthetic pathway from this compound to favipiravir is depicted below.

Figure 1: Overall synthetic scheme for the preparation of Favipiravir.

Experimental Protocols

Materials and Reagents

| Reagent | Purity | Supplier |

| This compound | ≥98% | Commercial Source |

| Hydrochloric Acid (HCl) | 37% | Commercial Source |

| Thionyl Chloride (SOCl₂) | ≥99% | Commercial Source |

| Ammonium Hydroxide (NH₄OH) | 28-30% | Commercial Source |

| Dichloromethane (DCM) | Anhydrous | Commercial Source |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial Source |

| Potassium Nitrate (KNO₃) | ≥99% | Commercial Source |

| Sulfuric Acid (H₂SO₄) | 95-98% | Commercial Source |

| Zinc Dust (Zn) | <10 µm | Commercial Source |

| Glacial Acetic Acid | ≥99.7% | Commercial Source |

| Ethanol | 95% | Commercial Source |

| Sodium Nitrite (NaNO₂) | ≥97% | Commercial Source |

| Tetrafluoroboric Acid (HBF₄) | 48-50% | Commercial Source |

Step 1: Synthesis of 3-Hydroxypyrazine-2-carboxamide

Rationale: The initial step involves the conversion of the starting carboxylate salt into a carboxamide. This is a crucial functional group transformation that sets the stage for the subsequent nitration reaction. The carboxylic acid is first activated to an acyl chloride using thionyl chloride, which is then readily displaced by ammonia to form the primary amide.[1]

Protocol:

-

Acidification: In a round-bottom flask, dissolve this compound in a minimal amount of deionized water. Cool the solution in an ice bath and slowly add 1M hydrochloric acid dropwise with stirring until the pH of the solution reaches approximately 2-3, leading to the precipitation of 6-hydroxypyrazine-2-carboxylic acid.

-

Filter the precipitate, wash with cold deionized water, and dry under vacuum to yield 6-hydroxypyrazine-2-carboxylic acid.

-

Amidation: Suspend the dried 6-hydroxypyrazine-2-carboxylic acid in anhydrous dichloromethane (DCM) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully quench the excess thionyl chloride by slowly adding the reaction mixture to a cooled, concentrated solution of ammonium hydroxide.

-

Stir the resulting mixture vigorously for 1-2 hours.

-

Collect the precipitated solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to afford pure 3-hydroxypyrazine-2-carboxamide.

Step 2: Synthesis of 3-Hydroxy-6-nitropyrazine-2-carboxamide

Rationale: This step introduces a nitro group onto the pyrazine ring at the C6 position. The hydroxyl and carboxamide groups are ortho, para-directing; however, the C6 position is sterically more accessible and electronically favored for electrophilic aromatic substitution. A mixture of potassium nitrate and sulfuric acid serves as the nitrating agent.[2][3]

Protocol:

-

In a clean, dry round-bottom flask, carefully add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0 °C in an ice-salt bath.

-

Slowly and portion-wise, add 3-hydroxypyrazine-2-carboxamide to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.

-

Once the amide is completely dissolved, add potassium nitrate (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

-

Dry the product under vacuum to obtain 3-hydroxy-6-nitropyrazine-2-carboxamide.

Step 3: Synthesis of 3-Hydroxy-6-aminopyrazine-2-carboxamide

Rationale: The nitro group introduced in the previous step is now reduced to a primary amine. This amino group is essential for the subsequent fluorination step. A variety of reducing agents can be employed; however, a common and effective method involves the use of a metal in an acidic medium, such as zinc in acetic acid.[4]

Protocol:

-

Suspend 3-hydroxy-6-nitropyrazine-2-carboxamide in a mixture of ethanol and glacial acetic acid in a round-bottom flask.

-

To this stirred suspension, add zinc dust (3-5 equivalents) portion-wise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to heat the mixture at reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the excess zinc and other inorganic salts.

-

Wash the celite pad with ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

The product may precipitate upon neutralization. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-hydroxy-6-aminopyrazine-2-carboxamide. Further purification can be achieved by recrystallization if necessary.

Step 4: Synthesis of Favipiravir (6-Fluoro-3-hydroxypyrazine-2-carboxamide)

Rationale: The final step is the conversion of the amino group to a fluorine atom via the Balz-Schiemann reaction. This reaction proceeds through the formation of a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the desired fluoro-pyrazine derivative.[5]

Protocol:

-

Diazotization: Dissolve 3-hydroxy-6-aminopyrazine-2-carboxamide in an aqueous solution of tetrafluoroboric acid (HBF₄) in a beaker, cooled to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise to the stirred mixture, maintaining the temperature below 5 °C.

-

Continue stirring at this temperature for 30-60 minutes after the addition is complete. The formation of the diazonium salt is often indicated by a color change.

-

Fluorination: The precipitated diazonium tetrafluoroborate salt can be collected by filtration, washed with cold ether, and dried under vacuum.

-

Thermal Decomposition: Gently heat the dried diazonium salt in a suitable high-boiling point solvent (e.g., toluene or xylene) or neat (with caution) until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and purify the crude product. Purification may involve extraction, followed by column chromatography or recrystallization to obtain pure favipiravir.

Data Summary

| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |

| 1 | 6-Hydroxypyrazine-2-carboxylic Acid | 3-Hydroxypyrazine-2-carboxamide | SOCl₂, NH₄OH | 70-85 |

| 2 | 3-Hydroxypyrazine-2-carboxamide | 3-Hydroxy-6-nitropyrazine-2-carboxamide | KNO₃, H₂SO₄ | 75-90 |

| 3 | 3-Hydroxy-6-nitropyrazine-2-carboxamide | 3-Hydroxy-6-aminopyrazine-2-carboxamide | Zn, Acetic Acid | 60-80 |

| 4 | 3-Hydroxy-6-aminopyrazine-2-carboxamide | Favipiravir | NaNO₂, HBF₄, Heat | 40-60 |

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of favipiravir from this compound. By elucidating the rationale behind each step and providing clear, actionable instructions, this guide aims to empower researchers in the fields of medicinal chemistry and drug development to successfully synthesize this important antiviral compound. Adherence to standard laboratory safety practices is paramount throughout all stages of this synthesis.

References

- Setyowati, W. A. E., Ihsanawati, I., & Alni, A. (2023). Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide. JKPK (Jurnal Kimia dan Pendidikan Kimia).

-

Setyowati, W. A. E., Ihsanawati, I., & Alni, A. (2023). Synthesis of 3-hydroxy-6-nitropyrazine-2-carboxamide (2)[6]. ResearchGate. Available at: [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

- Dhingra, S. K., Nag, P., & Saxena, R. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Chemical Science Transactions.

- CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents.

- Jand'ourek, O., et al. (2017). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules.

- Di Mola, A., et al. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters.

- Pesnot, T., et al. (2022). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules.

Sources

Mastering the Molecular Maze: An Application Guide to NMR Spectroscopy for Pyrazine Derivative Characterization

Introduction: The Ubiquitous Pyrazine Ring in Modern Drug Development

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry and drug development.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in the design of novel therapeutics.[2][3] Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[4] The precise structural characterization of these derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous elucidation of the chemical structure of these molecules. This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the effective use of NMR spectroscopy in the characterization of pyrazine derivatives.

The "Why": Understanding the Electronic Landscape of the Pyrazine Ring

The two nitrogen atoms in the pyrazine ring are electron-withdrawing, which significantly influences the chemical shifts of the ring protons and carbons.[5] This inherent electronic nature deshields the ring protons, causing them to resonate at a higher frequency (downfield) in the ¹H NMR spectrum compared to benzene.[5] The introduction of substituents further modulates this electronic environment, leading to predictable changes in chemical shifts that are invaluable for structure determination.